molecular formula C9H8F2N4S B11496551 1-(difluoromethyl)-4-(2-methylphenyl)-1,4-dihydro-5H-tetrazole-5-thione

1-(difluoromethyl)-4-(2-methylphenyl)-1,4-dihydro-5H-tetrazole-5-thione

Cat. No.: B11496551
M. Wt: 242.25 g/mol
InChI Key: DJFDUWPEEVUSID-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group, a methylphenyl group, and a tetrazole-thione moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE typically involves the introduction of the difluoromethyl group and the formation of the tetrazole-thione ring. One common method is the reaction of 2-methylphenylhydrazine with difluoromethylthiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted tetrazole-thione derivatives.

Scientific Research Applications

1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the tetrazole-thione moiety can participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(TRIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE
  • 1-(DIFLUOROMETHYL)-4-(2-CHLOROPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE

Uniqueness

1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H8F2N4S

Molecular Weight

242.25 g/mol

IUPAC Name

1-(difluoromethyl)-4-(2-methylphenyl)tetrazole-5-thione

InChI

InChI=1S/C9H8F2N4S/c1-6-4-2-3-5-7(6)14-9(16)15(8(10)11)13-12-14/h2-5,8H,1H3

InChI Key

DJFDUWPEEVUSID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=S)N(N=N2)C(F)F

Origin of Product

United States

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